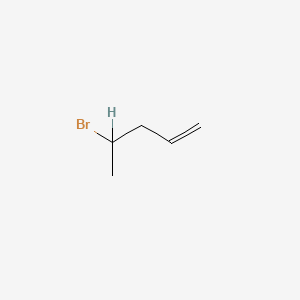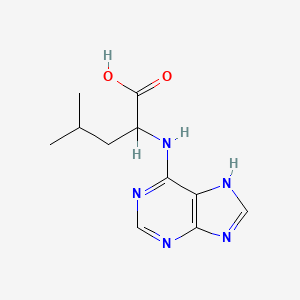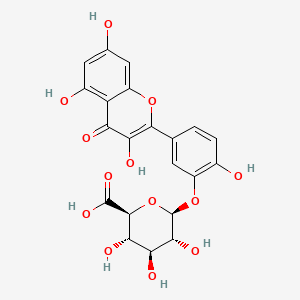
Quercetin-3'-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercetin 3'-O-glucuronide belongs to the class of organic compounds known as flavonoid o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid. Quercetin 3'-O-glucuronide is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Quercetin 3'-O-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, quercetin 3'-O-glucuronide is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
1. Cancer Prevention and Treatment
Quercetin-3'-glucuronide, as a derivative of quercetin, shows potential in cancer prevention. Its anti-oxidative properties and interaction with molecular targets relevant to cancer prevention, such as modulating MEK/ERK and Nrf2/keap1 signal transduction pathways, make it a promising agent. Studies suggest its role in preventing chemically induced carcinogenesis, especially in the colon, and it may be associated with lung cancer prevention (Murakami, Ashida, & Terao, 2008). Additionally, quercetin glucuronides inhibit lung cancer cell growth through mechanisms like G2/M arrest and apoptosis induction (Yang et al., 2006).
2. Anti-Inflammatory and Antioxidant Effects
Quercetin-3'-glucuronide demonstrates significant anti-inflammatory and antioxidant effects. It has been found to inhibit reactive oxygen species (ROS)-associated inflammation and ameliorate insulin resistance in endothelial dysfunction (Guo et al., 2013). Another study showed its effectiveness in suppressing inflammation and possessing antiviral activity against influenza A virus (Fan et al., 2011).
3. Metabolic Pathways and Bioavailability
Understanding the metabolic pathways of quercetin-3'-glucuronide is crucial for its application in therapeutics. The transformation of quercetin to its glucuronide forms during absorption and their subsequent circulation in the human body have been extensively studied. These metabolites exhibit different biological activities based on their structure and absorption sites (Dueñas et al., 2008). Further, the conjugation position of quercetin glucuronides significantly impacts their biological activity (Day et al., 2000).
4. Implications in Cardiovascular and Neurological Health
Quercetin-3'-glucuronide also plays a role in cardiovascular and neurological health. Its ability to prevent endothelial dysfunction and reduce the oxidative stress in blood vessels, especially under inflammatory conditions, highlights its therapeutic potential in cardiovascular diseases (Ishisaka et al., 2013). Additionally, its effects on neuroprotection, particularly in oxidative stress-related neurological disorders, have been suggested, considering the brain as a major target for circulating conjugated quercetin glucuronides (Terao, Murota, & Kawai, 2011).
Eigenschaften
CAS-Nummer |
328006-77-5 |
|---|---|
Produktname |
Quercetin-3'-glucuronide |
Molekularformel |
C21H18O13 |
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O13/c22-7-4-9(24)12-11(5-7)32-18(15(27)13(12)25)6-1-2-8(23)10(3-6)33-21-17(29)14(26)16(28)19(34-21)20(30)31/h1-5,14,16-17,19,21-24,26-29H,(H,30,31)/t14-,16-,17+,19-,21+/m0/s1 |
InChI-Schlüssel |
LBJLXDMWOKJIPQ-JENRNSKYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



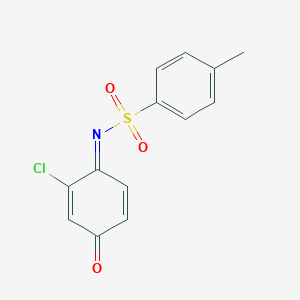
![4-(8-Fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-2(5H)-yl)-1-(4-fluorophenyl)butan-1-one hydrochloride](/img/structure/B1655083.png)
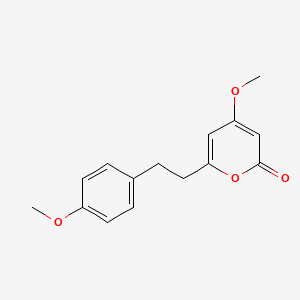
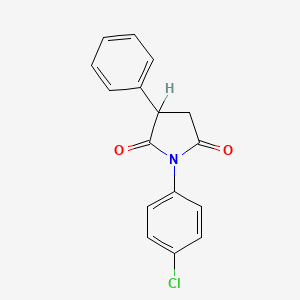
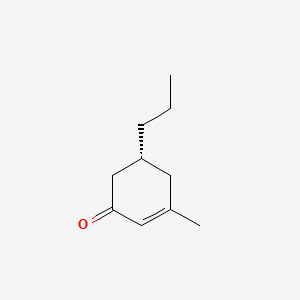
![1-[(1E)-{[(4-chlorophenyl)methyl]sulfanyl}(methylimino)methyl]pyrazolidin-3-one hydrochloride](/img/structure/B1655090.png)
![1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride](/img/structure/B1655091.png)
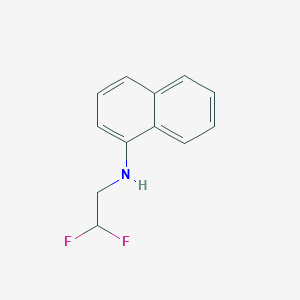
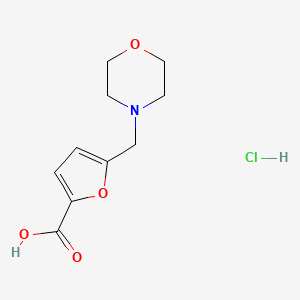
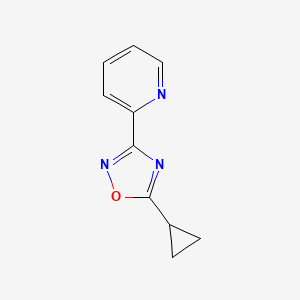
![O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride](/img/structure/B1655097.png)
![n1-[2-(Benzylideneamino)-1,2-diphenylethyl]benzamide](/img/structure/B1655102.png)
